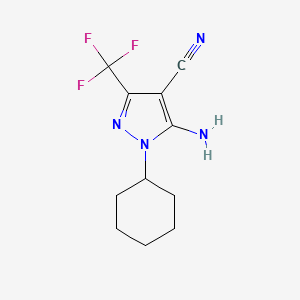
5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a cyclohexyl ring, and a pyrazole core. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps:
Formation of the Pyrazole Core: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclohexyl Group Addition: The cyclohexyl group is usually introduced via alkylation reactions, where cyclohexyl halides react with the pyrazole intermediate.
Amination and Nitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Primary amines.
Substitution Products: Various functionalized pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may interact with biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities. Studies aim to understand its efficacy and safety profiles.
Industry
Industrially, the compound may be used in the development of agrochemicals, dyes, and materials with specific properties due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance binding affinity and specificity, while the amino and nitrile groups may participate in hydrogen bonding and other interactions. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a phenyl group instead of a cyclohexyl group.
5-Amino-1-cyclohexyl-3-methyl-1H-pyrazole-4-carbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to the combination of the trifluoromethyl group and the cyclohexyl ring, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
182923-62-2 |
|---|---|
Molecular Formula |
C11H13F3N4 |
Molecular Weight |
258.24 g/mol |
IUPAC Name |
5-amino-1-cyclohexyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H13F3N4/c12-11(13,14)9-8(6-15)10(16)18(17-9)7-4-2-1-3-5-7/h7H,1-5,16H2 |
InChI Key |
FZSAPWUKAPTRRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C(=N2)C(F)(F)F)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


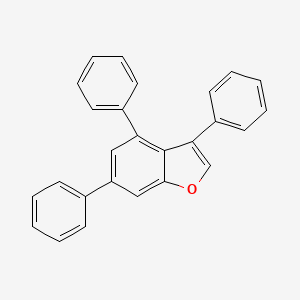
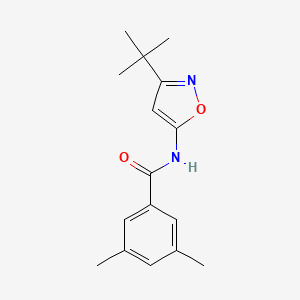

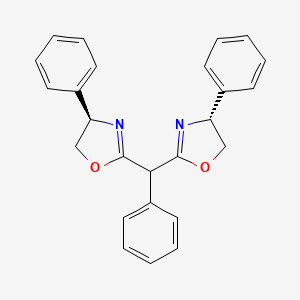
![5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine](/img/structure/B12883244.png)
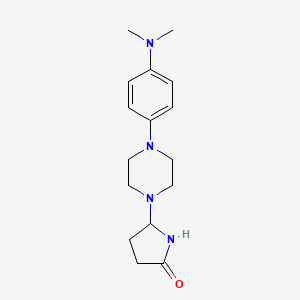
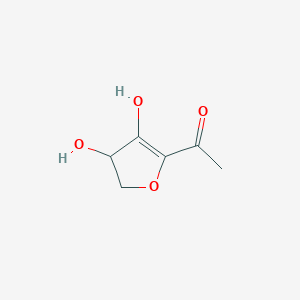
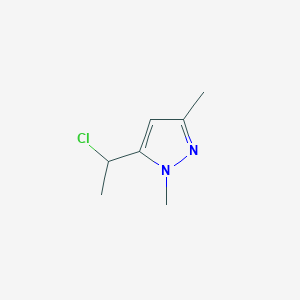
![2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole](/img/structure/B12883270.png)
![3-[1-(1,3-Benzoxazol-2-yl)hydrazinyl]butanenitrile](/img/structure/B12883278.png)
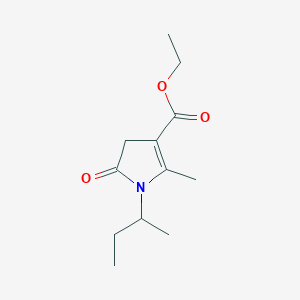
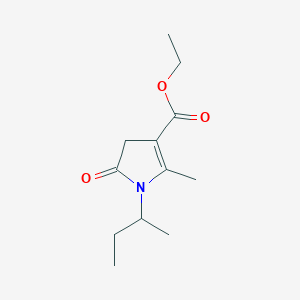
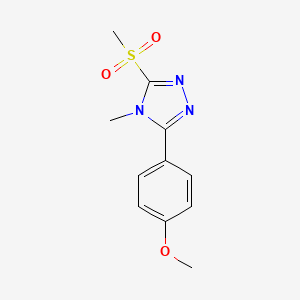
![4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline](/img/structure/B12883298.png)
